5-Ethynylpyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynylpyridine-3-carboxylic acid is a carboxylate compound known for its ability to inhibit multiple kinases and exhibit anti-cancer properties . It is also utilized as a nitrate analog, demonstrating potent inhibition against chronic myeloid leukemia . The compound’s molecular formula is C₈H₅NO₂, and it has a molecular weight of 147.13 g/mol .
Preparation Methods
Industrial Production Methods: Industrial production methods for 5-Ethynylpyridine-3-carboxylic acid are not well-documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 5-Ethynylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ethynyl group or the carboxylic acid moiety.
Substitution: The compound can participate in substitution reactions, particularly at the ethynyl group or the pyridine ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts for substitution reactions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction could produce alcohols or alkanes.
Scientific Research Applications
5-Ethynylpyridine-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Ethynylpyridine-3-carboxylic acid involves its ability to inhibit multiple kinases, which are enzymes that play crucial roles in cell signaling pathways . By inhibiting these kinases, the compound can interfere with the proliferation of cancer cells and induce apoptosis (programmed cell death). The specific molecular targets and pathways involved include the inhibition of chronic myeloid leukemia cells .
Comparison with Similar Compounds
Pyridine-3-carboxylic acid: Similar in structure but lacks the ethynyl group.
Ethynylbenzene: Contains the ethynyl group but lacks the pyridine ring.
Nicotinic acid: Another pyridine derivative with different functional groups.
Uniqueness: 5-Ethynylpyridine-3-carboxylic acid is unique due to its combination of the ethynyl group and the pyridine ring, which imparts specific chemical reactivity and biological activity. This combination allows it to inhibit multiple kinases and exhibit anti-cancer properties, distinguishing it from other similar compounds .
Properties
IUPAC Name |
5-ethynylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c1-2-6-3-7(8(10)11)5-9-4-6/h1,3-5H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDWHRUZQQCVCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CN=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211533-87-7 |
Source
|
Record name | 5-ethynylpyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.